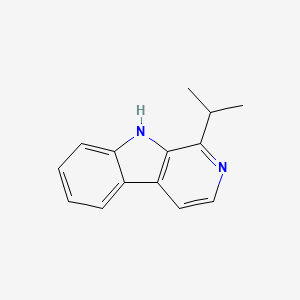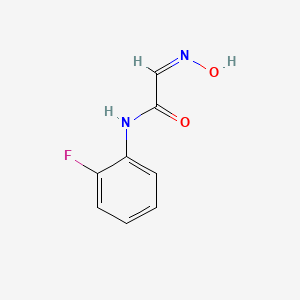![molecular formula C9H8N2O5 B11714729 2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 10242-18-9](/img/structure/B11714729.png)
2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Sie zeichnet sich durch das Vorhandensein von zwei Nitrogruppen und einer Allyloxygruppe aus, die an einen Benzolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol beinhaltet typischerweise die Nitrierung von 1-[(Prop-2-en-1-yl)oxy]benzol. Der Nitrierungsprozess kann mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure unter kontrollierten Temperaturbedingungen durchgeführt werden. Die Reaktion ist exotherm und erfordert eine sorgfältige Überwachung, um Überhitzung zu vermeiden und sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Nitrierungsprozesse, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Chromatographie verwendet werden, um 2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln, was zur Bildung von Diaminoderivaten führt.
Substitution: Die Allyloxygruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid können verwendet werden.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen umfassen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Dinitroderivaten.
Reduktion: Bildung von Diaminoderivaten.
Substitution: Bildung verschiedener substituierter Benzolderivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird auf seine mögliche Verwendung in der Arzneimittelentwicklung und als pharmakologisches Werkzeug untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Nitrogruppen können an Redoxreaktionen teilnehmen und den oxidativen Zustand biologischer Systeme beeinflussen. Darüber hinaus ermöglicht die Struktur der Verbindung die Wechselwirkung mit verschiedenen Wegen, was möglicherweise zelluläre Funktionen und Signalprozesse moduliert.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-1-(prop-2-en-1-yloxy)benzene involves its interaction with various molecular targets. The nitro groups can participate in electron-withdrawing interactions, making the benzene ring more reactive towards nucleophiles. The prop-2-en-1-yloxy group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4-Dinitro-1-[(Prop-2-yn-1-yl)oxy]benzol
- 2,4-Dinitro-1-[(Prop-2-en-1-yloxy)benzol
Vergleich
Im Vergleich zu ähnlichen Verbindungen ist 2,4-Dinitro-1-[(Prop-2-en-1-yl)oxy]benzol aufgrund seiner spezifischen Allyloxygruppe einzigartig, die ihm eine besondere Reaktivität und Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
10242-18-9 |
|---|---|
Molekularformel |
C9H8N2O5 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
2,4-dinitro-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8N2O5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h2-4,6H,1,5H2 |
InChI-Schlüssel |
GSUJYIQTPFRZOY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)






![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)



![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
